

An In-depth Technical Guide to the Reactivity of 3,4-Dichlorobenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dichlorobenzophenone

Cat. No.: B123610

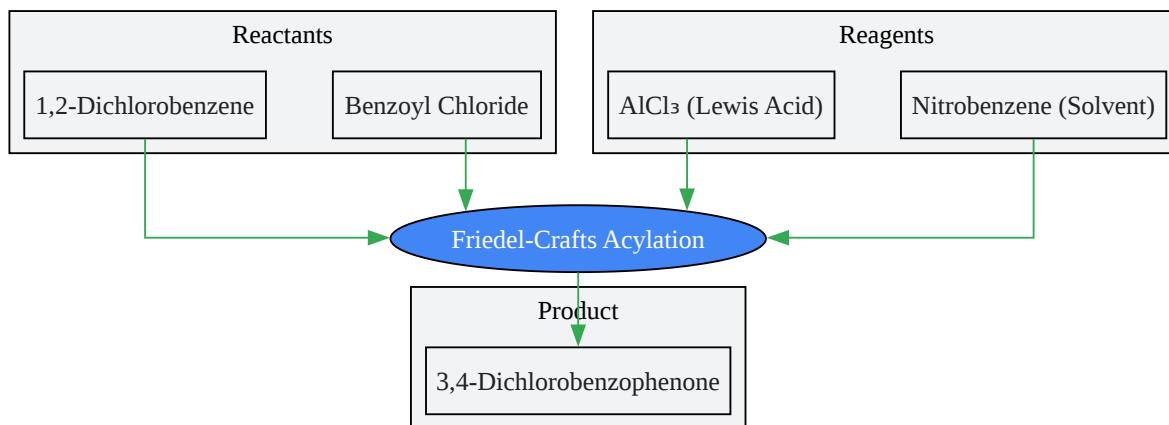
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known reactions and reactivity of **3,4-dichlorobenzophenone**. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a chemical intermediate or building block. This document details its synthesis, characteristic reactions, and spectroscopic profile, supported by experimental protocols and quantitative data where available.

Introduction

3,4-Dichlorobenzophenone is a halogenated aromatic ketone with the chemical formula C₁₃H₈Cl₂O. Its structure, featuring a benzoyl group attached to a 3,4-dichlorinated phenyl ring, makes it a versatile intermediate in organic synthesis. The presence of two chlorine atoms on one of the phenyl rings significantly influences its reactivity, particularly in nucleophilic substitution and cross-coupling reactions. The ketone functional group also offers a site for various chemical transformations. This guide will explore the key reactive pathways of this molecule.


Physical and Chemical Properties

A summary of the key physical and chemical properties of **3,4-dichlorobenzophenone** is presented in the table below.

Property	Value	Reference
IUPAC Name	(3,4-dichlorophenyl) (phenyl)methanone	[1]
CAS Number	6284-79-3	[1]
Molecular Formula	C ₁₃ H ₈ Cl ₂ O	[1]
Molecular Weight	251.11 g/mol	[1]
Appearance	Light brown to pink-grey crystalline powder	
Melting Point	100-103 °C	
Boiling Point	~356 °C at 760 mmHg (rough estimate)	
Solubility	Insoluble in water, soluble in organic solvents like dichloromethane, chloroform, and toluene.	

Synthesis of 3,4-Dichlorobenzophenone

The primary and most direct method for the synthesis of **3,4-dichlorobenzophenone** is the Friedel-Crafts acylation of 1,2-dichlorobenzene (o-dichlorobenzene) with benzoyl chloride.

[Click to download full resolution via product page](#)

Synthesis of 3,4-Dichlorobenzophenone.

The Friedel-Crafts benzoylation of o-dichlorobenzene has been shown to yield mainly **3,4-dichlorobenzophenone**.^[2]

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative experimental protocol for the synthesis of benzophenones via Friedel-Crafts acylation, which can be adapted for the synthesis of **3,4-dichlorobenzophenone**.

Materials:

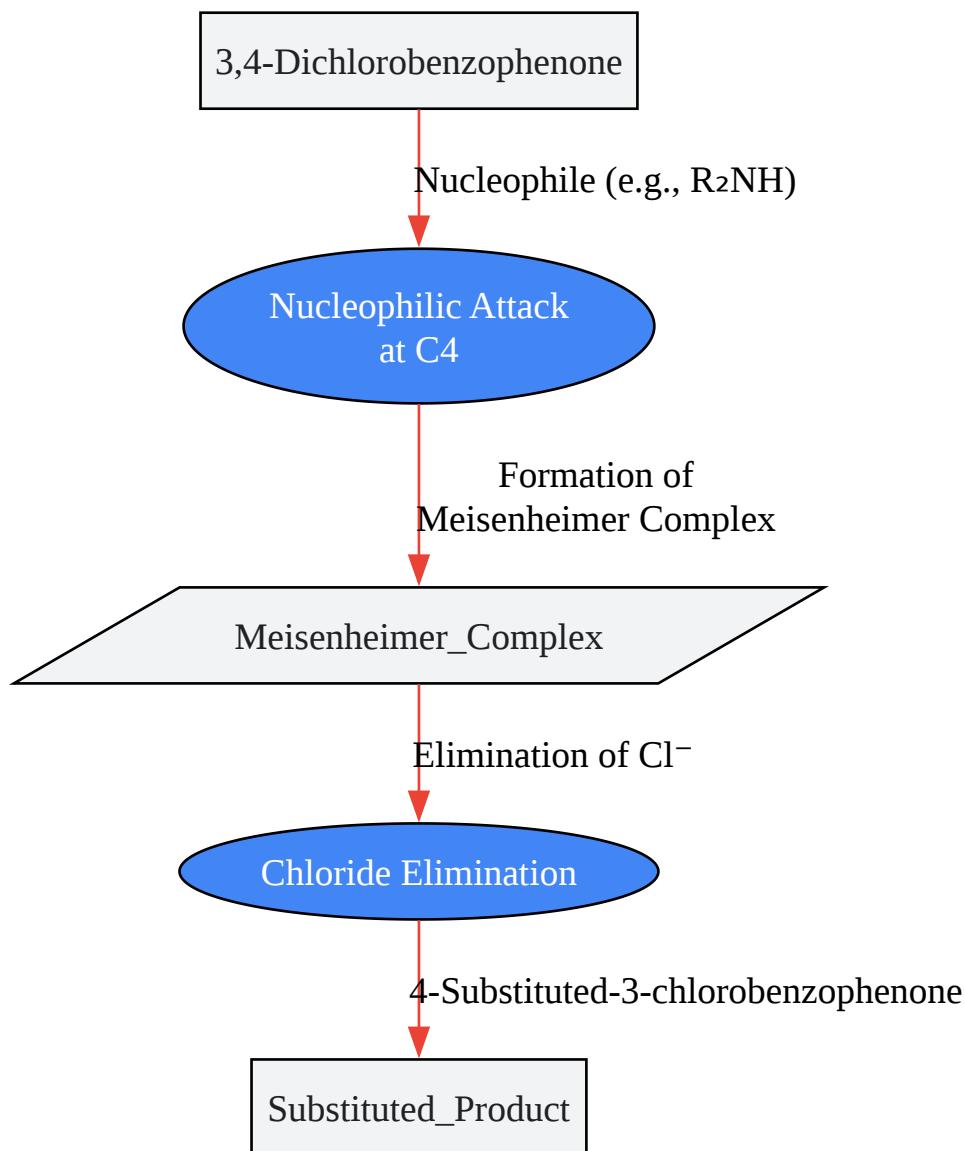
- 1,2-Dichlorobenzene
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Nitrobenzene (solvent)
- Dichloromethane (for workup)

- Hydrochloric acid (concentrated and dilute)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in nitrobenzene.
- Cool the flask in an ice bath.
- Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension while maintaining the temperature between 0-5 °C.
- After the addition of benzoyl chloride, add 1,2-dichlorobenzene (1.0 to 1.2 equivalents) dropwise from the dropping funnel.
- Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

- The crude **3,4-dichlorobenzophenone** can be further purified by recrystallization or column chromatography.


Reactivity of 3,4-Dichlorobenzophenone

The reactivity of **3,4-dichlorobenzophenone** is primarily dictated by the electrophilic carbonyl carbon and the two chlorine substituents on the phenyl ring.

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms on the 3,4-dichlorophenyl ring are susceptible to nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing benzoyl group. The regioselectivity of the substitution is influenced by the relative positions of the chlorine atoms and the ketone. The benzoyl group exerts a $-M$ (mesomeric) and $-I$ (inductive) effect, which preferentially activates the positions ortho and para to it for nucleophilic attack.

In the case of **3,4-dichlorobenzophenone**, the C4-Cl is para to the carbonyl group, while the C3-Cl is meta. Therefore, nucleophilic attack is expected to occur preferentially at the C4 position.

[Click to download full resolution via product page](#)

Nucleophilic Aromatic Substitution Pathway.

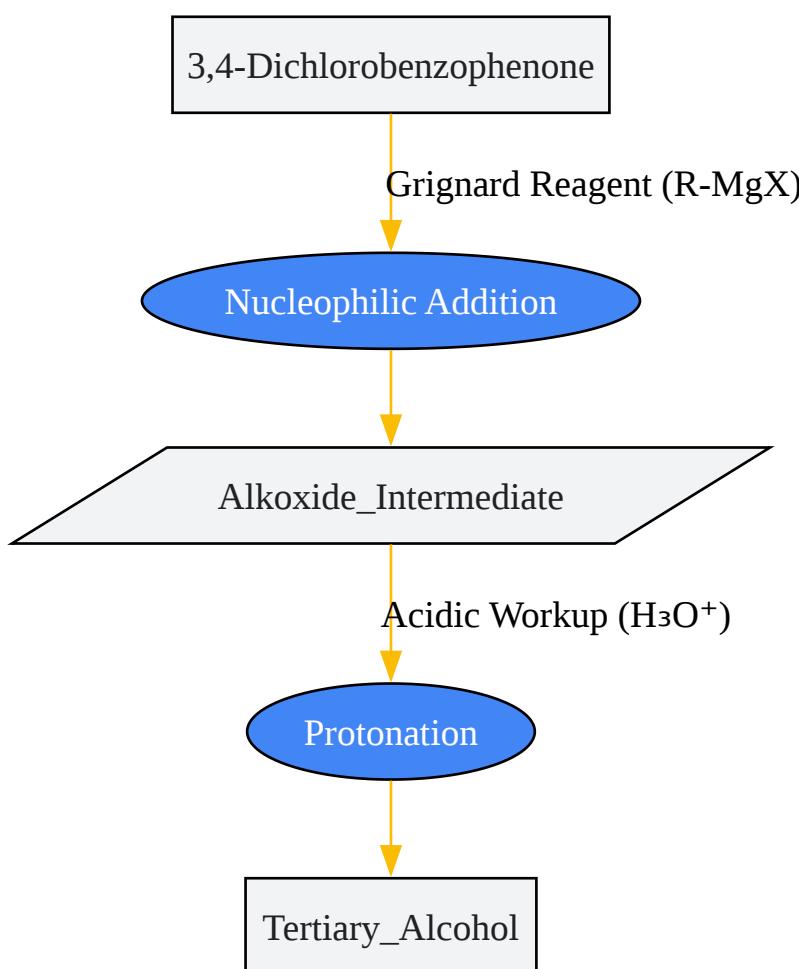
Reduction of the Carbonyl Group

The ketone functionality of **3,4-dichlorobenzophenone** can be readily reduced to a secondary alcohol, 3,4-dichlorobenzhydrol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The following is a general procedure for the reduction of a ketone to an alcohol using sodium borohydride, which can be applied to **3,4-dichlorobenzophenone**.^{[3][4]}

Materials:

- **3,4-Dichlorobenzophenone**
- Sodium borohydride (NaBH_4)
- Methanol or ethanol
- Water
- Dilute hydrochloric acid or acetic acid
- An organic solvent for extraction (e.g., diethyl ether or dichloromethane)


Procedure:

- Dissolve **3,4-dichlorobenzophenone** (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
- Cool the solution in an ice bath.
- In a separate container, dissolve sodium borohydride (an excess, e.g., 2-4 equivalents) in a small amount of cold water or the alcohol solvent.
- Slowly add the sodium borohydride solution to the stirred solution of the ketone at a rate that maintains a low temperature.
- After the addition is complete, continue stirring the mixture at room temperature until the reaction is complete (monitor by TLC).
- Carefully quench the reaction by the slow addition of dilute hydrochloric acid or acetic acid to neutralize the excess borohydride and the resulting borate esters.
- Remove the alcohol solvent under reduced pressure.
- Add water to the residue and extract the product with an organic solvent.

- Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
- Filter and evaporate the solvent to obtain the crude 3,4-dichlorobenzhydrol, which can be purified by recrystallization.

Grignard Reaction

The electrophilic carbonyl carbon of **3,4-dichlorobenzophenone** can react with organometallic reagents, such as Grignard reagents ($R\text{-MgX}$), to form tertiary alcohols. This reaction is a powerful tool for creating new carbon-carbon bonds.

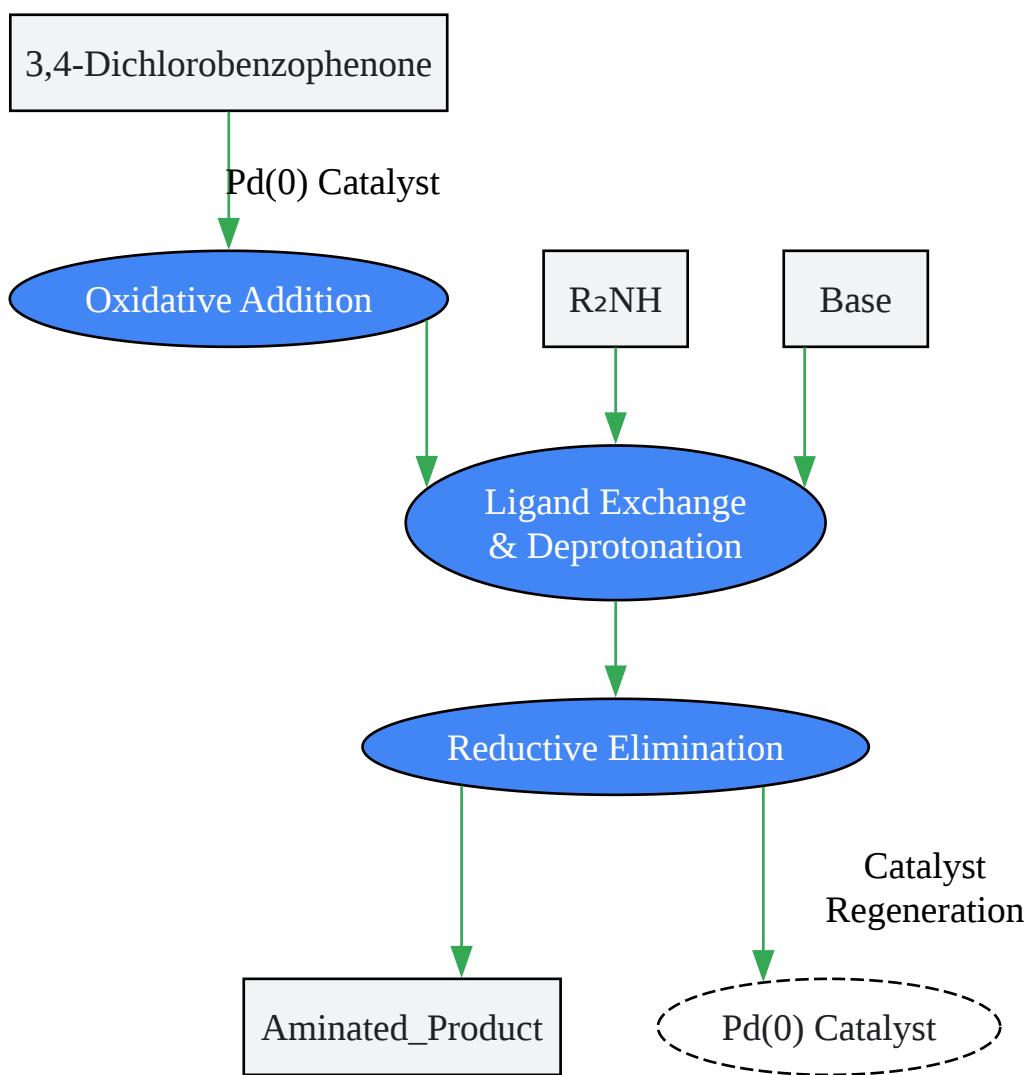
[Click to download full resolution via product page](#)

Grignard Reaction Pathway.

A general protocol for a Grignard reaction with a ketone is as follows.[5]

Materials:

- **3,4-Dichlorobenzophenone**
- An appropriate alkyl or aryl halide (R-X)
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- A small crystal of iodine (as an initiator)
- Aqueous ammonium chloride or dilute hydrochloric acid for workup


Procedure:

- Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (nitrogen or argon), place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous ether or THF. Add a small portion of the alkyl or aryl halide to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining halide dissolved in the anhydrous solvent dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
- Reaction with the Ketone: Cool the freshly prepared Grignard reagent in an ice bath. Dissolve **3,4-dichlorobenzophenone** in anhydrous ether or THF and add it dropwise to the Grignard reagent.
- After the addition, allow the reaction to stir at room temperature until completion (monitor by TLC).
- Workup: Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
- Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent to obtain the crude tertiary alcohol, which can be purified by chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bonds in **3,4-dichlorobenzophenone** can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.^[6] This reaction can be applied to **3,4-dichlorobenzophenone** to introduce amino functionalities.

[Click to download full resolution via product page](#)

Buchwald-Hartwig Amination Catalytic Cycle.

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide, catalyzed by a palladium complex. This reaction could be used to arylate or vinylate the 3,4-dichlorophenyl ring of the benzophenone.

Photochemical Reactivity

Benzophenones are well-known photosensitizers. Upon absorption of UV light, they can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state can participate in various photochemical reactions, including hydrogen abstraction and energy transfer. The presence of chlorine atoms on the phenyl ring can influence the photophysical properties and the subsequent photochemical reactivity. While specific studies on the photodegradation of **3,4-dichlorobenzophenone** are not abundant, related dichlorobenzophenones are known to undergo photodegradation in the environment.[5]

Spectroscopic Characterization

The structure of **3,4-dichlorobenzophenone** can be confirmed by various spectroscopic techniques.

Spectroscopic Data	Description
¹ H NMR	The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.3-7.8 ppm). The protons on the unsubstituted phenyl ring will appear as a multiplet, and the three protons on the dichlorophenyl ring will show a distinct splitting pattern.
¹³ C NMR	The carbon NMR spectrum will show signals for the carbonyl carbon (around 195 ppm) and multiple signals in the aromatic region for the inequivalent carbon atoms of the two phenyl rings.
Infrared (IR)	The IR spectrum will exhibit a strong characteristic absorption for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm ⁻¹ . Other absorptions corresponding to C-Cl and aromatic C-H and C=C bonds will also be present.
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak (M ⁺) at m/z 250, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Fragmentation will likely involve cleavage at the carbonyl group, leading to benzoyl (m/z 105) and dichlorobenzoyl cations.

Applications in Drug Development

While specific examples of the direct use of **3,4-dichlorobenzophenone** as a key intermediate in the synthesis of marketed drugs are not widely documented in readily available literature, its structural motifs are relevant to medicinal chemistry. Dichlorinated aromatic compounds are common in pharmaceuticals, and the benzophenone scaffold is also found in various bioactive molecules. For instance, related compounds like 3,4-dichloronitrobenzene are used in the synthesis of broad-spectrum antibiotics like Ciprofloxacin.^[7] The reactivity of **3,4-**

dichlorobenzophenone makes it a potential precursor for the synthesis of a variety of complex molecules with potential biological activity. Its derivatives could be explored for applications in areas where other benzophenones have shown utility, such as in the development of anticancer, anti-inflammatory, and antimicrobial agents.

Conclusion

3,4-Dichlorobenzophenone is a versatile chemical intermediate with a rich and varied reactivity profile. Its synthesis is readily achieved through Friedel-Crafts acylation. The presence of the ketone functional group and the two chlorine atoms on the phenyl ring allows for a wide range of chemical transformations, including nucleophilic aromatic substitution, reduction, Grignard reactions, and various palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of the reactivity of **3,4-dichlorobenzophenone**, offering valuable insights for its application in synthetic organic chemistry and drug discovery. The provided experimental protocols, adapted from general procedures, serve as a starting point for further investigation and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 5. zenodo.org [zenodo.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbino.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Reactivity of 3,4-Dichlorobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123610#known-reactions-and-reactivity-of-3-4-dichlorobenzophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com